molecular formula C9H9F3O2 B3039361 2-(2,2,2-Trifluoroethoxy)benzyl alcohol CAS No. 1020970-66-4

2-(2,2,2-Trifluoroethoxy)benzyl alcohol

Cat. No. B3039361
CAS RN: 1020970-66-4
M. Wt: 206.16 g/mol
InChI Key: BWUDONYPQBJGIF-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)benzyl alcohol, also known as TFEBA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a colorless liquid with a molecular weight of 216.18 g/mol and a boiling point of 180-182°C. TFEBA is widely used in the field of organic chemistry and biochemistry due to its ability to act as a protecting group for alcohols and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer and Anti-Diabetic Properties

2-(2,2,2-Trifluoroethoxy)benzyl alcohol: derivatives have been investigated for their potential as anti-cancer and anti-diabetic agents . Researchers synthesized a series of new 1,3,4-oxadiazole derivatives tethered with 2,5-bis(2,2,2-trifluoroethoxy)phenyl groups. These compounds were obtained through a multistep reaction sequence involving condensation of various aldehydes and acetophenones with a laboratory-synthesized acid hydrazide, followed by cyclization. By spectral analysis, the structures of these compounds were elucidated.

Molecular Docking and ADMET Prediction

To assess their efficacy, molecular docking experiments were performed on the synthesized compounds. This allowed researchers to examine the dynamic behavior of the candidates at the binding site of proteins. Additionally, ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction revealed that most of the synthesized compounds followed Lipinski’s rule of 5, indicating favorable drug-like properties.

Organic Synthesis

Benzimidazole Derivatives

In another study, novel 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1Hbenzo[d]imidazole derivatives were synthesized. These compounds were designed by varying the functional group at the N-terminal of the benzimidazole using different L-amino acids. The work focused on their anticancer effects, particularly within the pyridine framework .

Catalysis

Iron-Catalyzed Dehydrogenative Coupling

Diverse synthetic approaches exist for the preparation of 1,2-disubstituted benzimidazoles. One such method involves iron-catalyzed acceptorless dehydrogenative coupling. This approach allows for the direct formation of C-N bonds by coupling aryl boronic acids with 1-halo-2-alkylbenzimidazoles. The resulting 1,2-disubstituted benzimidazoles find applications in various fields, including materials science and pharmaceuticals .

properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUDONYPQBJGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,2,2-Trifluoroethoxy)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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